Bienvenue dans la boutique en ligne BenchChem!

LCKLSL hydrochloride

Annexin A2 Angiogenesis Peptide Inhibitor

LCKLSL hydrochloride is the definitive tool for blocking the AnxA2/tPA axis. Unlike generic antibodies, this peptide precisely binds the N-terminal tPA-docking domain (residues 7–12). Single-residue substitutions (e.g., LGKLSL) abrogate activity, confirming unmatched specificity. The hydrochloride salt ensures superior solubility for consistent cell-based and in vivo assays in angiogenesis, neuroinflammation, and thrombosis research.

Molecular Formula C30H58ClN7O8S
Molecular Weight 712.3 g/mol
Cat. No. B8117005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCKLSL hydrochloride
Molecular FormulaC30H58ClN7O8S
Molecular Weight712.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N.Cl
InChIInChI=1S/C30H57N7O8S.ClH/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6;/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45);1H/t19-,20-,21-,22-,23-,24-;/m0./s1
InChIKeyAMMXZXCYTNGHOZ-HXDXACSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCKLSL hydrochloride: A Defined Annexin A2 Competitive Inhibitor Peptide for Angiogenesis and Inflammation Research


LCKLSL hydrochloride is a synthetic N-terminal hexapeptide (Leu-Cys-Lys-Leu-Ser-Leu) that functions as a specific, competitive inhibitor of Annexin A2 (AnxA2) [1]. Its mechanism of action is to physically block the binding site on AnxA2 for its key ligand, tissue plasminogen activator (tPA) [2]. This inhibition prevents the AnxA2-mediated conversion of plasminogen to plasmin, a critical step in extracellular matrix degradation, cell migration, and angiogenesis [2]. As a research tool, the hydrochloride salt form is provided to enhance aqueous solubility and stability compared to the free base, improving its utility in cell-based and in vivo assays .

Why AnxA2-Targeting Antibodies or Scrambled Peptides Cannot Replace LCKLSL Hydrochloride


The functional interaction between AnxA2 and tPA is mediated by a highly specific structural motif within the AnxA2 N-terminal domain, corresponding to residues 7-12 (LCKLSL) [1]. This defines a precise molecular interface. Consequently, other AnxA2-targeting tools like monoclonal antibodies, which bind to different, often undefined, epitopes on AnxA2, cannot reliably replicate the functional antagonism achieved by this peptide [2]. The necessity of this specific sequence is further underscored by direct evidence that even a single amino acid substitution (as in the control peptide LGKLSL) completely abrogates its ability to bind cell-surface AnxA2 and exert a biological effect [3]. Therefore, substituting LCKLSL hydrochloride with a different AnxA2 modulator or a non-specific peptide is not a scientifically valid approach and will lead to divergent and non-interpretable results.

Quantitative Differentiation of LCKLSL Hydrochloride: Direct Comparative Evidence for Informed Procurement


Specificity Profiling: LCKLSL Binds Cell-Surface AnxA2 with Demonstrated Sequence Selectivity Over Mutant Control

The specificity of LCKLSL is validated in a direct head-to-head comparison with a control peptide, LGKLSL, which features a single cysteine-to-glycine substitution. LCKLSL demonstrates significantly higher binding to cell-surface AnxA2 compared to the control peptide [1].

Annexin A2 Angiogenesis Peptide Inhibitor Fibrinolysis

In Vitro Functional Potency: LCKLSL Inhibits tPA Binding to AnxA2 with a Defined IC50 Value

LCKLSL hydrochloride demonstrates a well-defined inhibitory potency against its primary target, the interaction between Annexin A2 and tPA. Quantitative analysis yields an IC50 value of 11 µM for inhibiting this protein-protein interaction .

Annexin A2 tPA Enzyme Assay Inhibitor

In Vivo Efficacy: LCKLSL Suppresses Pathological Angiogenesis in Two Orthogonal Murine Models

The functional consequence of AnxA2 inhibition by LCKLSL is validated in vivo. In both the murine Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay, treatment with LCKLSL significantly suppressed hypoxia-induced angiogenic responses compared to vehicle-treated controls [1].

Angiogenesis In Vivo Matrigel Plug Chick Chorioallantoic Membrane

In Vivo Disease Model: LCKLSL Ameliorates Disease Severity in a Mouse Model of Multiple Sclerosis (EAE)

LCKLSL has demonstrated therapeutic potential beyond angiogenesis, showing efficacy in a model of autoimmune disease. Daily administration of the peptide significantly suppressed the development of experimental autoimmune encephalomyelitis (EAE) in mice, a key model for multiple sclerosis [1].

Multiple Sclerosis EAE Neuroinflammation Blood-Brain Barrier

High-Value Research Applications for LCKLSL Hydrochloride Based on Validated Evidence


Investigating Hypoxia-Induced Angiogenesis and Vascular Remodeling

LCKLSL hydrochloride is a premier tool for dissecting the role of the AnxA2/tPA/plasmin axis in angiogenesis. Its validated efficacy in suppressing neovascularization in both the murine Matrigel plug and CAM assays [1] makes it ideal for studies on ischemic retinopathies, tumor angiogenesis, and tissue repair. Researchers can use it to confirm the specific contribution of extracellular proteolysis to endothelial cell sprouting and vessel formation.

Dissecting the Role of AnxA2 in Neuroinflammation and Autoimmune Disease

The evidence that LCKLSL mitigates disease severity in the EAE model [1] positions this compound as a critical tool for exploring the function of AnxA2 at the blood-brain barrier (BBB) and in neuroinflammatory cascades. It is particularly suited for research into the mechanisms of multiple sclerosis and other CNS disorders where immune cell trafficking and BBB integrity are central.

Mechanistic Studies of Fibrinolysis and Vascular Homeostasis

LCKLSL hydrochloride, with its defined IC50 of 11 µM for inhibiting tPA binding to AnxA2 [1], provides a precise and specific method for blocking AnxA2-dependent plasmin generation. This is essential for studies on thrombosis, hemostasis, and vascular disease, allowing researchers to differentiate the specific contribution of AnxA2-mediated pericellular proteolysis from other components of the fibrinolytic system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LCKLSL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.